Product packaging for 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone(Cat. No.:CAS No. 63635-39-2)

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone

Cat. No.: B3055254
CAS No.: 63635-39-2
M. Wt: 184.15 g/mol
InChI Key: UNTZSCLRAYBSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4,6-Tetrahydroxyphenyl)ethanone is a chemical compound belonging to the class of polyhydroxy acetophenones, characterized by a phenyl ring substituted with hydroxyl groups at the 2-, 3-, 4-, and 6-positions and an acetyl group (-COCH₃) at the 1-position . Compounds within this class are notable for their roles in various scientific research applications, including serving as key intermediates in organic synthesis and as building blocks for more complex molecules . For instance, structurally related trihydroxyacetophenones are recognized as chemical precursors for synthesizing biologically active flavonoids and are used as matrices in analytical techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) . Researchers are also investigating polyhydroxy acetophenones for their potential to modulate biological pathways, with studies suggesting possible antioxidant properties and effects on enzyme activity, such as the induction of cholesterol 7 alpha-hydroxylase (CYP7A1) observed in related compounds . The mechanism of action for this compound family often involves interactions with various molecular targets, where the multiple hydroxyl groups can participate in hydrogen bonding and redox reactions, thereby influencing cellular processes . As a high-purity reagent, this product is intended for laboratory research purposes only. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O5 B3055254 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone CAS No. 63635-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,4,6-tetrahydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-3(9)6-4(10)2-5(11)7(12)8(6)13/h2,10-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZSCLRAYBSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451668
Record name methyl (2,3,4,6-tetrahydroxyphenyl) ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63635-39-2
Record name methyl (2,3,4,6-tetrahydroxyphenyl) ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Bioprospecting of 1 2,3,4,6 Tetrahydroxyphenyl Ethanone and Its Analogs

Identification of Natural Sources

The identification of natural sources for 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone and its analogs is a critical first step in understanding their distribution and potential applications. Research has primarily centered on botanical origins, with some exploration into microbial and other biological systems.

Botanical Origins (e.g., Nelumbo nucifera embryo for analogs)

The sacred lotus (B1177795) (Nelumbo nucifera) stands out as a significant botanical source of various phenolic compounds, including analogs of this compound. Different parts of the lotus plant, such as the leaves, flowers, stamens, embryos, and rhizomes, are known to contain a rich diversity of bioactive molecules, including flavonoids and alkaloids. mdpi.comnih.gov These compounds are recognized for their potential health benefits. nih.gov

The embryo of the lotus seed, in particular, has been a subject of phytochemical investigation, leading to the isolation of several acetophenone (B1666503) derivatives. While the specific compound this compound has not been reported, related structures have been identified. The presence of these compounds in the embryo suggests a potential protective role during germination and early growth.

Acetophenones as a broader class of phenolic metabolites are produced by a variety of plant species across different families. nih.gov Their biosynthesis in plants is part of the complex network of secondary metabolism, often linked to defense mechanisms. nih.govmdpi.com The biosynthetic pathways for these compounds are thought to be conserved across certain plant families, such as Pinaceae, while convergent evolution may have led to their production in a wider range of land plants. nih.gov

Table 1: Selected Analogs of this compound from Botanical Sources

Compound NameBotanical SourcePlant Part
Analogs of this compoundNelumbo nuciferaEmbryo

Note: Specific analogs of this compound from Nelumbo nucifera embryo require further detailed phytochemical analysis for precise structural elucidation.

Microbial and Other Biological Systems

While the primary focus of research on tetrahydroxyphenyl ethanone (B97240) analogs has been botanical, the potential for microbial production should not be overlooked. Fungi are known to produce a wide array of secondary metabolites, including various phenolic compounds. nih.gov The shikimate pathway, a key metabolic route for the biosynthesis of aromatic compounds in plants, is also present in bacteria and fungi. mdpi.com This shared biochemical machinery suggests that microorganisms could be a potential, yet largely unexplored, source of these acetophenones. Further bioprospecting of diverse microbial ecosystems, such as soil bacteria and endophytic fungi, may reveal novel producers of these compounds.

Extraction and Isolation Methodologies

The successful extraction and isolation of this compound and its analogs from natural sources are contingent upon the selection of appropriate methodologies that consider the physicochemical properties of these compounds. The phenolic nature of these molecules, characterized by the presence of multiple hydroxyl groups, dictates their solubility and chromatographic behavior.

A general workflow for the extraction and isolation of phenolic compounds from plant material, such as the embryo of Nelumbo nucifera, typically involves the following steps:

Sample Preparation: The plant material is first dried and ground to a fine powder to increase the surface area for efficient solvent extraction.

Extraction: A solvent system is chosen based on the polarity of the target compounds. For polyphenolic compounds, polar solvents such as methanol, ethanol, or aqueous mixtures of these alcohols are commonly employed. Hot water extraction is another method used for obtaining phenolic compounds from various parts of the sacred lotus. researchgate.net

Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their differential solubility. This step helps in reducing the complexity of the mixture.

Chromatography: A combination of chromatographic techniques is then used for the purification of individual compounds. These techniques may include:

Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex to separate compounds based on their polarity or size.

High-Performance Liquid Chromatography (HPLC): A more advanced technique that offers higher resolution and is often used for the final purification of compounds.

Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The optimization of extraction conditions, including the choice of solvent, temperature, and extraction time, is crucial for maximizing the yield of the target compounds.

Ecological and Evolutionary Context of Occurrence

The presence of acetophenones and their analogs in plants like Nelumbo nucifera is not arbitrary but is shaped by ecological pressures and evolutionary processes. These phenolic compounds often play a crucial role in the plant's interaction with its environment.

Ecologically, phenolic compounds in plants are widely recognized for their defensive functions. mdpi.com They can act as deterrents to herbivores due to their bitter taste or toxicity. Furthermore, they can exhibit antimicrobial and antifungal properties, protecting the plant from pathogenic microorganisms. nih.gov In the case of Nelumbo nucifera, the accumulation of these compounds in the seed embryo could provide a chemical shield against pests and pathogens during the vulnerable stages of germination and seedling establishment. The antioxidant properties of these compounds may also help in mitigating oxidative stress during these metabolically active periods. nih.gov

From an evolutionary perspective, the biosynthetic pathways leading to the production of acetophenones have likely evolved as an adaptive response to biotic and abiotic stresses. The conservation of these pathways in certain plant lineages suggests a long-standing and important role for these compounds in plant survival. nih.gov The diversity of phenolic structures found in the plant kingdom is a testament to the ongoing chemical evolution driven by the co-evolutionary arms race between plants and their herbivores and pathogens.

Synthetic Pathways and Derivatization Strategies for 1 2,3,4,6 Tetrahydroxyphenyl Ethanone

Direct Synthesis of 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone

The direct introduction of an acetyl group onto a tetrahydroxylated benzene (B151609) ring to furnish this compound is a challenging endeavor due to the high reactivity of the starting material and the potential for side reactions. However, established methods for the acylation of phenols provide a foundation for these synthetic routes.

Nencki Reaction and its Variants

The Nencki reaction, a classic method for the C-acylation of phenols, traditionally involves the reaction of a phenol (B47542) with a carboxylic acid in the presence of a Lewis acid catalyst, such as zinc chloride nih.gov. This reaction proceeds through the formation of a more electrophilic acylating agent, which then attacks the electron-rich aromatic ring.

For the synthesis of this compound, the Nencki reaction would theoretically involve the acylation of 1,2,3,5-tetrahydroxybenzene with acetic acid. The highly activated nature of the tetrahydroxybenzene ring would likely lead to a facile reaction, though regioselectivity could be a significant challenge. The hydroxyl groups strongly activate the ortho and para positions, and with multiple hydroxyl groups present, a mixture of products could be formed.

Table 1: Proposed Nencki Reaction for the Synthesis of this compound

Reactant 1Reactant 2CatalystProduct
1,2,3,5-TetrahydroxybenzeneAcetic AcidZinc ChlorideThis compound

Note: This represents a plausible, though not explicitly documented, synthetic route.

Variants of the Nencki reaction, which might employ different Lewis acids or reaction conditions, could potentially offer improved yields and regioselectivity. The choice of solvent and temperature would also be critical in controlling the reaction outcome.

Other Established Synthetic Routes

Beyond the Nencki reaction, other established methods for phenol acylation could be adapted for the synthesis of this compound. The Fries rearrangement, for instance, involves the rearrangement of a phenyl acetate (B1210297) to a hydroxyacetophenone in the presence of a Lewis acid. A plausible, albeit multi-step, approach would involve the initial O-acylation of 1,2,3,5-tetrahydroxybenzene to form the corresponding tetraacetate, followed by a controlled Fries rearrangement to yield the desired C-acylated product. However, controlling the regioselectivity of the rearrangement with multiple potential sites would be a significant hurdle.

Synthesis of Precursors and Structural Analogs

The synthesis of precursors and structural analogs of this compound provides valuable insights into the chemical behavior of polyhydroxylated aromatic systems and offers alternative routes to the target compound through subsequent functional group manipulations.

Friedel-Crafts Acylation Approaches for Polyalkylated/Polyalkoxylated Phenols

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones libretexts.orgnih.gov. In the context of polyhydroxylated phenols, the hydroxyl groups are typically protected as ethers (e.g., methyl or benzyl ethers) to prevent O-acylation and decomposition of the catalyst.

A viable strategy for synthesizing a precursor to this compound would involve the Friedel-Crafts acylation of 1,2,3,5-tetramethoxybenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride nih.govchemguide.co.uk. The methoxy (B1213986) groups direct the incoming acetyl group to an ortho or para position. Subsequent demethylation would then yield the final tetrahydroxylated product.

Table 2: Friedel-Crafts Acylation of a Protected Precursor

SubstrateAcylating AgentCatalystProduct
1,2,3,5-TetramethoxybenzeneAcetyl ChlorideAluminum Chloride1-(2,3,4,6-Tetramethoxyphenyl)ethanone

The synthesis of structural analogs, such as 2',4',6'-trihydroxyacetophenone (phloroacetophenone), is well-documented and often achieved through a Hoesch reaction, which is a variation of the Friedel-Crafts acylation using a nitrile as the acylating agent precursor chemicalbook.com.

Selective Demethylation and Deprotection Strategies

The removal of protecting groups, particularly methyl ethers, is a critical step in the synthesis of polyhydroxylated compounds. Various reagents are available for demethylation, and the choice of reagent can influence the selectivity of the process. For instance, boron tribromide (BBr3) is a powerful reagent for cleaving aryl methyl ethers. The selective demethylation of a polymethoxylated precursor, such as 1-(2,3,4,6-tetramethoxyphenyl)ethanone, would require careful control of stoichiometry and reaction conditions to avoid partial or complete deprotection.

Other deprotection strategies might involve using milder reagents or exploiting differences in the reactivity of the methoxy groups based on their position on the aromatic ring. For example, methoxy groups flanked by other substituents may exhibit different reactivity compared to more sterically accessible ones.

Regioselective Functionalization of Benzene and Phenolic Derivatives

Achieving regioselectivity in the functionalization of highly substituted benzene and phenolic derivatives is a central theme in the synthesis of complex aromatic compounds nih.gov. Directed ortho-metalation (DoM) is a powerful strategy where a directing group, such as a protected hydroxyl group, guides the deprotonation of a specific ortho position with a strong base. The resulting aryl anion can then react with an electrophile, such as an acetylating agent, to introduce the desired functionality with high regiocontrol.

For the synthesis of precursors to this compound, a strategy could involve the regioselective introduction of functional groups onto a less substituted benzene derivative, which are then converted to hydroxyl groups in later steps. For example, the selective bromination or nitration of a trimethoxybenzene derivative, followed by nucleophilic substitution or reduction and diazotization, could be employed to install the fourth hydroxyl group in the desired position.

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities of its ethanone (B97240) moiety and its polyhydroxylated phenyl ring. These two components of the molecule exhibit different reaction profiles, allowing for a range of functional group transformations.

Reactions at the Ethanone Moiety

The ethanone portion of the molecule, consisting of a carbonyl group and an adjacent alpha-carbon, is susceptible to a variety of modifications.

The carbonyl group of the ethanone moiety can undergo several transformations, most notably reduction to an alcohol and condensation reactions to form larger molecules.

Reductions: The carbonyl group of acetophenones can be reduced to a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) libretexts.orgstackexchange.com. Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, by these metal hydride reagents wikipedia.orgwikipedia.org. LiAlH₄ is a more potent reducing agent than NaBH₄ and can reduce a wider range of carbonyl compounds libretexts.orgstackexchange.com. The general reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol libretexts.org.

Condensations: The Claisen-Schmidt condensation is a key reaction for acetophenones, involving the reaction between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen wikipedia.org. This crossed aldol condensation is typically carried out in the presence of a base, such as sodium hydroxide wikipedia.org. This reaction is widely used for the synthesis of chalcones, which are α,β-unsaturated ketones taylorandfrancis.com. For a polyhydroxylated acetophenone (B1666503) like this compound, this reaction would typically involve condensation with an aromatic aldehyde.

Reaction TypeReagent/ConditionsProduct Type
ReductionSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Secondary Alcohol
Claisen-Schmidt CondensationAromatic aldehyde in the presence of a base (e.g., NaOH)Chalcone (B49325) (α,β-unsaturated ketone)

The methyl group of the ethanone moiety is susceptible to reactions at the alpha-carbon. A notable example is the haloform reaction, which is characteristic of methyl ketones wikipedia.org.

Haloform Reaction: In the presence of a base and a halogen (chlorine, bromine, or iodine), methyl ketones undergo the haloform reaction to produce a haloform (CHCl₃, CHBr₃, or CHI₃) and a carboxylate salt wikipedia.orgchegg.com. This reaction proceeds through the exhaustive halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl ketone by a hydroxide ion nih.gov. For an acetophenone analog, this reaction would result in the formation of the corresponding benzoic acid derivative chegg.com. The iodoform test, which uses iodine and sodium hydroxide, is a classic chemical test for methyl ketones, where a positive result is the formation of iodoform, a yellow precipitate wikipedia.orgcambridge.org. While acetophenone itself gives a positive iodoform test, water-insoluble compounds may require a cosolvent like dioxane for the reaction to proceed effectively stackexchange.com.

Reactions of the Polyhydroxylated Phenyl Ring

The polyhydroxylated phenyl ring is rich in electrons, making it highly susceptible to electrophilic attack. The hydroxyl groups themselves can also undergo reactions such as alkylation and acylation.

The electron-donating nature of the four hydroxyl groups strongly activates the aromatic ring towards electrophilic aromatic substitution (EAS). The acetyl group, being electron-withdrawing, is a deactivating group and a meta-director automate.video. However, the powerful activating and ortho, para-directing effects of the hydroxyl groups will dominate the regioselectivity of EAS reactions.

Nitration of Analogs: The nitration of acetophenone typically yields m-nitroacetophenone when treated with a mixture of concentrated nitric acid and sulfuric acid automate.videoyoutube.com. In the case of electron-rich acetophenones, such as those with multiple hydroxyl or methoxy substituents, the reaction is more complex. The strong activation by these substituents can lead to high reactivity and potentially ipso substitution, where a substituent other than hydrogen is replaced by the incoming electrophile researchgate.net. For a tetrahydroxylated acetophenone, the positions for substitution will be directed by the combined activating effects of the four hydroxyl groups, likely leading to substitution at the available ortho and para positions relative to the hydroxyls. Traditional nitration methods for acetophenone derivatives may involve strong acids like nitric and sulfuric acid automate.videogoogle.com.

Reactant AnalogNitrating AgentKey Observation
AcetophenoneConc. HNO₃ / Conc. H₂SO₄Meta-directing effect of the acetyl group dominates.
Electron-Rich AcetophenonesVarious (e.g., HNO₃ in Ac₂O)Strong activation by substituents can lead to ipso substitution.

The phenolic hydroxyl groups of this compound can be functionalized through alkylation and acylation reactions.

Alkylation: Phenolic hydroxyl groups can be converted to ethers through alkylation, a reaction that can be important for modifying the properties of natural phenols nih.gov. The alkylation of phenols can be achieved with olefins in the presence of an acid catalyst google.com. The relative reactivity of the different hydroxyl groups can be influenced by their acidity and steric environment. Deprotonation of a more acidic phenolic hydroxyl can enhance its nucleophilicity, allowing for selective alkylation at that position nih.gov. For instance, anatase TiO₂ has been shown to catalyze the selective α-C alkylation of phenols with alcohols nih.gov.

Acylation: The phenolic hydroxyl groups can be esterified through acylation. This is a common strategy for the derivatization of natural phenols nih.gov. Selective acylation of phenolic hydroxyls can be achieved using various methods. A photoinduced method using an aldehyde as the acyl source in the presence of iridium and nickel catalysts allows for the specific acylation of phenolic hydroxyl groups while leaving aliphatic alcohols untouched researchgate.netnih.gov. Special reagents and additives, such as rubidium fluoride, can also promote the selective acylation of phenolic hydroxyls researchgate.net. For polyphenolic compounds, the selectivity of acylation among the different hydroxyl groups can be governed by differences in charge distribution and steric effects nih.gov.

Oxidative Coupling Reactions

Oxidative coupling reactions are a class of reactions that involve the oxidation of substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In phenolic compounds, this often proceeds through the formation of phenoxyl radicals, which can then dimerize or polymerize. nih.gov While the broader field of oxidative phenol coupling is well-established for creating complex natural products, nih.gov specific and detailed examples of oxidative coupling reactions involving this compound are not extensively documented in the reviewed scientific literature. The high density of hydroxyl groups on the aromatic ring suggests a high susceptibility to oxidation, which could lead to a variety of coupling products or polymerization under oxidative conditions. However, without specific studies on this particular isomer, any discussion on regioselectivity or specific reaction outcomes remains speculative.

Synthesis of Advanced Derivatives and Conjugates

The acetyl group and the highly activated phenyl ring of this compound make it an excellent starting material for building more complex molecular architectures, including pharmacologically significant classes such as chalcones, flavonoids, and other heterocyclic systems.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important biosynthetic precursors to flavonoids and are themselves a class of compounds with significant biological interest. nih.gov The most common and widely utilized method for synthesizing chalcones is the Claisen-Schmidt condensation. jchemrev.comresearchgate.netjocpr.com This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. researchgate.netjocpr.com

In the context of this compound, the reaction would proceed as follows:

  • Reactants : this compound and a substituted benzaldehyde.
  • Catalyst : Typically a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. jchemrev.comresearchgate.net
  • Mechanism : The base abstracts an acidic α-proton from the acetyl group of the tetrahydroxyacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde in an aldol addition reaction. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the α,β-unsaturated ketone system characteristic of chalcones.
  • The general reaction scheme is depicted below:

    Figure 1: General scheme for the Claisen-Schmidt condensation to form chalcone derivatives from this compound.

    The resulting 2',3',4',6'-tetrahydroxychalcones are valuable intermediates for the synthesis of flavonoids. Flavonoids, which include classes like flavones and flavanones, can be synthesized from chalcone precursors through cyclization reactions.

    Flavanones : Intramolecular cyclization of 2'-hydroxychalcones, often under basic or acidic conditions, leads to the formation of flavanones. nih.govnih.gov The hydroxyl group at the 2'-position of the chalcone (corresponding to the 6-position of the original acetophenone) attacks the β-carbon of the enone system in a Michael addition reaction to form the heterocyclic C ring.

    Flavones : Flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization. nih.gov This process forms the flavanone skeleton which is then oxidized to the flavone. A common method involves reaction with iodine in a solvent like dimethyl sulfoxide (DMSO). orientjchem.org Alternatively, flavanones can be synthesized first and then oxidized to flavones. nih.gov

    The synthesis of flavones from this compound would thus yield highly hydroxylated flavones, a class of compounds with known antioxidant properties.

    Table 1: Key Reactions in Chalcone and Flavonoid Synthesis

    ReactionPrecursor(s)Reagents/ConditionsProduct Class
    Claisen-Schmidt CondensationThis compound, Aromatic AldehydeNaOH or KOH, EthanolChalcone
    Flavanone Synthesis2',3',4',6'-TetrahydroxychalconeAcid or Base catalystFlavanone
    Flavone Synthesis2',3',4',6'-TetrahydroxychalconeI2, DMSO (Oxidative Cyclization)Flavone

    The chalcones derived from this compound serve as versatile synthons for constructing a variety of heterocyclic compounds beyond flavonoids. The α,β-unsaturated ketone moiety is a key functional group that can participate in cyclo-condensation reactions with binucleophilic reagents. jocpr.com

    Examples of heterocyclic systems that can be synthesized from chalcone intermediates include:

    Pyrazolines : Reaction of chalcones with hydrazine hydrate or its derivatives yields pyrazolines. The reaction proceeds via the addition of the hydrazine to the carbonyl group, followed by cyclization and dehydration.

    Isoxazoles : The reaction of chalcones with hydroxylamine hydrochloride in the presence of a base like sodium acetate leads to the formation of isoxazole derivatives. tsijournals.com

    Pyrimidines : Condensation of chalcones with urea or thiourea can be used to synthesize pyrimidine-2-one or pyrimidine-2-thione derivatives, respectively. For instance, reaction with urea in an ethanolic base can yield oxazine derivatives, while thiourea yields thiazine derivatives. tsijournals.comresearchgate.net

    These reactions significantly expand the molecular diversity that can be achieved starting from this compound, providing pathways to various heterocyclic scaffolds of potential interest in medicinal chemistry and materials science.

    Table 2: Examples of Heterocyclic Synthesis from Chalcone Derivatives

    Target HeterocycleBinucleophilic ReagentGeneral Conditions
    PyrazolineHydrazine HydrateEthanolic solution, reflux
    IsoxazoleHydroxylamine HydrochlorideSodium Acetate, Ethanol, reflux
    ThiazineThioureaEthanolic Sodium Hydroxide
    OxazineUreaEthanolic Sodium Hydroxide

    Spectroscopic Characterization for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and chemical environment of each atom can be determined.

    Proton NMR (¹H-NMR) Assignments

    Detailed analysis of the ¹H-NMR spectrum of 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone allows for the assignment of each proton within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic proton, the methyl protons of the acetyl group, and the protons of the four hydroxyl groups.

    Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
    Data not availableData not availableData not availableAromatic H
    Data not availableData not availableData not available-CH₃
    Data not availableData not availableData not available-OH
    Data not availableData not availableData not available-OH
    Data not availableData not availableData not available-OH
    Data not availableData not availableData not available-OH

    Carbon NMR (¹³C-NMR) Analysis

    The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound displays signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

    Chemical Shift (δ) ppmAssignment
    Data not availableC=O
    Data not availableAromatic C-O
    Data not availableAromatic C-O
    Data not availableAromatic C-O
    Data not availableAromatic C-O
    Data not availableAromatic C-C=O
    Data not availableAromatic C-H
    Data not available-CH₃

    Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

    To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments would reveal the coupling between adjacent protons. HMQC would correlate directly bonded proton and carbon atoms. HMBC experiments are crucial for identifying long-range correlations between protons and carbons, which helps in piecing together the entire molecular structure, for instance, by showing the correlation between the methyl protons and the carbonyl carbon, and between the aromatic proton and its neighboring carbons.

    Infrared (IR) Spectroscopy

    IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

    Vibrational Mode Analysis of Characteristic Functional Groups

    The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the various functional groups present in the molecule. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the multiple hydroxyl groups. The presence of a strong absorption band around 1650 cm⁻¹ would confirm the C=O stretching of the ketone. Aromatic C=C stretching vibrations would likely appear in the 1600-1450 cm⁻¹ region, while C-O stretching vibrations would be observed in the 1260-1000 cm⁻¹ range.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is highly dependent on the nature and extent of its chromophores. The chromophoric system in this compound consists of the benzene (B151609) ring substituted with four hydroxyl groups and an acetyl group.

    This structure is expected to exhibit strong absorption bands in the ultraviolet region due to:

    π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. The presence of multiple hydroxyl groups (auxochromes) on the benzene ring would cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted acetophenone (B1666503).

    n → π* Transitions: This involves the excitation of a non-bonding electron (from one of the oxygen atoms) to an antibonding π* orbital of the carbonyl group. These transitions are typically weaker in intensity than π → π* transitions and appear at longer wavelengths.

    While specific absorption maxima (λmax) are not available, it is anticipated that the compound would show at least two primary absorption bands, similar to other polyhydroxyacetophenones which typically absorb in the 260-290 nm and 300-380 nm regions.

    Expected Electronic Transition Associated Chromophore Anticipated Wavelength Region
    π → πSubstituted Benzene Ring260 - 300 nm
    π → π / n → π*Conjugated Carbonyl System300 - 380 nm

    This table describes expected absorption regions based on the structure, not experimental data.

    X-ray Crystallography for Solid-State Conformation

    X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown and analyzed, this technique would provide a wealth of structural information.

    A crystallographic study would reveal:

    Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would define the planarity of the aromatic ring and the orientation of the acetyl and hydroxyl groups relative to it.

    Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. For this molecule, extensive intermolecular hydrogen bonding involving the four hydroxyl groups and the carbonyl oxygen would be the dominant feature, creating a complex three-dimensional network.

    Crystallographic Parameters: The dimensions of the unit cell (the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice.

    No published crystal structure for this compound was found, so no specific conformational or crystallographic data can be presented.

    Parameter Description
    Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
    Space GroupThe specific symmetry group of the crystal.
    Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.
    Bond Lengths/AnglesPrecise measurements of the distances and angles between atoms.
    Hydrogen Bonding NetworkDetails of intermolecular O-H···O bonds stabilizing the crystal structure.

    This table lists the type of data obtained from X-ray crystallography; specific values are unavailable for this compound.

    Mechanistic Biological Activities of 1 2,3,4,6 Tetrahydroxyphenyl Ethanone and Its Analogs

    Enzyme Modulation and Inhibition Studies

    The polyphenolic structure of 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone and its analogs allows for interaction with various enzymes, leading to either inhibition or modulation of their activity. These interactions are central to their biological effects.

    Cholesterol 7 Alpha-Hydroxylase (CYP7A1) Activity in Model Systems

    Cholesterol 7-alpha-hydroxylase (CYP7A1) is a critical cytochrome P450 enzyme located in the endoplasmic reticulum of liver cells. wikipedia.orgnih.gov It catalyzes the first and rate-limiting step in the classical pathway of bile acid synthesis, converting cholesterol into 7-alpha-hydroxycholesterol. wikipedia.orgwikipedia.org This function makes CYP7A1 a key regulator of cholesterol homeostasis. wikipedia.orgnih.gov

    While direct studies on this compound are limited, research on a closely related analog, 2,4,6-trihydroxyacetophenone (THA), has demonstrated significant effects on CYP7A1 in human liver cancer (HepG2) cells. In these model systems, THA was found to stimulate CYP7A1 activity in a manner dependent on both concentration and time. This stimulatory effect was linked to an increase in the transcription of CYP7A1 mRNA. nih.gov Notably, THA was also shown to counteract the inhibitory effects of chenodeoxycholic acid on the expression of CYP7A1 mRNA, suggesting a robust up-regulatory mechanism. nih.gov

    Table 1: Effect of 2,4,6-Trihydroxyacetophenone (THA) on CYP7A1 in HepG2 Cells after 24 hours nih.gov
    CompoundConcentrationEffect on CYP7A1 Activity (% of Control)Effect on CYP7A1 mRNA Level (% of Control)
    2,4,6-Trihydroxyacetophenone (THA)1 µM160 ± 8%166 ± 21%

    Other Enzymatic Interactions

    Analogs of this compound have been shown to inhibit other key enzymes involved in physiological and pathological processes.

    Lipoxygenase (LOX) Inhibition: 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA), a natural product isolated from Melicope ptelefolia, and its synthesized analogs are potent inhibitors of soybean 15-lipoxygenase (15-LOX). mdpi.com LOX enzymes are involved in the inflammatory response by catalyzing the oxidation of unsaturated fatty acids. mdpi.com Several synthetic analogs of tHGA showed dose-dependent inhibition of 15-LOX, with some derivatives exhibiting greater potency than the parent compound. mdpi.com

    Catechol-O-Methyltransferase (COMT) Inhibition: A series of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives have been synthesized and identified as potent and selective peripheral inhibitors of catechol-O-methyltransferase (COMT). nih.gov COMT is an enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters. The lead compound from this series demonstrated a prolonged duration of action compared to existing COMT inhibitors. nih.gov

    Table 2: Inhibitory Activity of 2,4,6-Trihydroxy-3-Geranyl-Acetophenone (tHGA) Analogs on Soybean 15-LOX mdpi.com
    CompoundDescriptionIC₅₀ (µM)
    tHGA (Parent Compound)-23.61
    Analog 3cAcyl chain with 3 carbons12.32
    Analog 3eAcyl chain with 5 carbons10.31
    Analog 3gAromatic acyl group15.20

    Antioxidant and Radical Scavenging Mechanisms

    The presence of multiple hydroxyl groups on the aromatic ring of this compound and its analogs confers significant antioxidant potential. This activity is primarily due to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

    In vitro Assays for Reactive Oxygen Species Modulation

    The antioxidant capacity of polyphenolic compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge stable free radicals or reduce oxidized species. nih.gov

    DPPH (2,2-Diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govsciensage.info Chalcone (B49325) derivatives synthesized from 2-hydroxyacetophenone (B1195853) have demonstrated good antioxidant activity in the DPPH assay. sciensage.info The scavenging activity is often influenced by the substitution pattern on the chalcone rings. sciensage.info

    ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound. stuba.sknih.gov The reduction in the blue-green color of the radical is proportional to the antioxidant's concentration and potency. This assay is applicable to both hydrophilic and lipophilic antioxidants. stuba.sk

    Reducing Power Assays (e.g., FRAP): The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov This electron transfer reaction results in the formation of a colored complex, with the intensity of the color being directly related to the reducing capacity of the compound. nih.gov

    These assays have consistently shown that polyphenolic acetophenones and their derivatives possess the chemical properties required to act as effective radical scavengers and reducing agents. sciensage.infonih.gov

    Cellular Pathway Interactions in Model Systems

    In cellular models, analogs of this compound have shown the ability to protect cells from damage by modulating key signaling pathways, particularly in the context of oxidative stress-induced neurotoxicity.

    The mouse hippocampal cell line HT-22 is a widely used model to study neuronal cell death caused by glutamate-induced oxidative stress. nih.govresearchgate.net Excessive glutamate (B1630785) in this model leads to the depletion of intracellular glutathione, an increase in ROS, and subsequent cell death, mimicking aspects of neurodegenerative diseases. biomolther.org

    Studies on various phenolic compounds in HT-22 cells have elucidated several protective mechanisms:

    Reduction of Intracellular ROS: Treatment with neuroprotective analogs significantly reduces the accumulation of intracellular ROS induced by glutamate. nih.govbiomolther.org This effect is a direct consequence of their radical scavenging capabilities and their ability to bolster the cell's own antioxidant defenses. nih.gov

    Modulation of MAPK Pathways: Glutamate-induced oxidative stress activates mitogen-activated protein kinase (MAPK) pathways, which are involved in apoptosis. researchgate.net Neuroprotective phenolic compounds have been shown to prevent the phosphorylation and activation of MAPKs, thereby inhibiting the downstream apoptotic signaling cascade. researchgate.net

    Activation of the Nrf2/HO-1 Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. biomolther.org Some compounds protect HT-22 cells by promoting the activation of Nrf2 and the subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). biomolther.orgresearchgate.net This enhances the intrinsic ability of the neurons to cope with oxidative stress. biomolther.org

    Table 3: Effects of Analog Compounds on Glutamate-Induced Toxicity in HT-22 Cells
    Compound/AnalogModel SystemObserved EffectAffected Pathway/MechanismReference
    β-LapachoneHT-22 CellsIncreased cell viability, reduced ROSActivation of BDNF/TrkB/ERK/CREB and ERK/Nrf2/HO-1 pathways biomolther.org
    Tremulacin (Phenolic Glycoside)HT-22 CellsReduced apoptosis, reduced ROSDownregulation of caspases, upregulation of Bcl-2, activation of Nrf2/HO-1 researchgate.net
    Auricularia polytricha Ethanolic Extract (APE)HT-22 CellsDecreased glutamate toxicity, suppressed ROSInhibition of ROS accumulation, increased expression of antioxidant enzymes nih.gov

    Structure-Activity Relationship (SAR) Studies for Biological Effects

    Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, SAR studies have provided insights into the features that govern their enzyme inhibitory and other biological effects.

    For Lipoxygenase (LOX) Inhibition: In the case of 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) analogs, the nature of the acyl substituent plays a critical role in their LOX inhibitory activity. mdpi.com

    Acyl Chain Length: Elongating the aliphatic chain of the acyl group generally leads to increased inhibitory potency. An analog with a five-carbon chain (pentanoyl) was found to be approximately twice as active as the parent acetophenone (B1666503) (two-carbon chain). mdpi.com This suggests that increased lipophilicity enhances the interaction with the enzyme's active site.

    Aromatic Substituents: The introduction of an aromatic ring in the acyl moiety also significantly improved the inhibitory activity compared to the original acetyl group, indicating that specific hydrophobic interactions contribute to binding. mdpi.com

    For Catechol-O-Methyltransferase (COMT) Inhibition: For 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives, the length of the chain connecting the two aromatic rings was found to have a significant impact on both the duration of COMT inhibition and the ability of the compound to penetrate the brain. nih.gov The presence of an α-methylene group was identified as a key structural feature enhancing the selectivity for peripheral COMT inhibition. nih.gov

    General Principles of Enzyme Interaction: Broader SAR studies on enzyme inhibitors, such as those for CYP3A4, reinforce the importance of specific structural elements. Factors like side-group stereochemistry, the spacing between key functional groups (head-group spacing), and the atomic composition of the molecule's backbone can all dramatically affect binding affinity and inhibitory potency. nih.gov While CYP3A4 weakly discriminated between side-group configurations in one study, it was highly sensitive to the length of a linker and the substitution of a sulfur atom with nitrogen in the backbone. nih.gov These principles highlight that subtle structural modifications can lead to significant changes in biological activity by altering how a molecule fits into and interacts with an enzyme's active site.

    Computational Chemistry and Molecular Modeling of 1 2,3,4,6 Tetrahydroxyphenyl Ethanone

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity.

    Density Functional Theory (DFT) for Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide detailed information about the molecule's structure and reactivity. For a compound like 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone, DFT calculations can determine key parameters that govern its chemical behavior.

    Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

    From the HOMO and LUMO energies, several global reactivity descriptors can be derived, which provide a quantitative measure of the molecule's reactivity. researchgate.net These descriptors include:

    Ionization Potential (I): The energy required to remove an electron.

    Electron Affinity (A): The energy released when an electron is added.

    Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

    Chemical Potential (μ): The escaping tendency of electrons from a system.

    Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

    DescriptorDefinitionSignificance
    HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
    LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
    Energy Gap (ΔE)ΔE = ELUMO - EHOMORelates to chemical reactivity and stability
    Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron
    Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron
    Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration
    Chemical Potential (μ)μ = -(I + A) / 2Electron escaping tendency
    Electrophilicity Index (ω)ω = μ2 / 2ηPropensity to accept electrons

    Molecular Electrostatic Potential (MEP) Mapping

    Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, associated with a higher electron density and susceptibility to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating lower electron density and favorability for nucleophilic attack.

    For this compound, an MEP map would likely show regions of negative potential around the oxygen atoms of the hydroxyl groups and the carbonyl group, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. chemrxiv.orgresearchgate.net The aromatic ring would also exhibit a characteristic charge distribution. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets such as proteins and enzymes. rsc.org

    Molecular Docking and Dynamics Simulations

    Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a larger biological macromolecule (receptor), typically a protein.

    Prediction of Ligand-Receptor Binding Modes

    Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. scienceopen.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. researchgate.netresearchgate.net

    While specific docking studies for this compound were not found in the provided search results, such studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action. For instance, docking this compound against various enzymes could reveal potential inhibitory activities. semanticscholar.org

    Conformational Analysis in Biological Environments

    Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur in a biological environment. nih.gov By simulating the movements of atoms and molecules over a period of time, MD can assess the stability of the binding mode predicted by docking and provide a more realistic representation of the interactions in a solvated environment.

    For this compound, MD simulations could be used to study its flexibility and how it adapts its conformation within a protein's binding pocket. This is particularly important for a molecule with multiple hydroxyl groups that can form a network of hydrogen bonds.

    Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

    Cheminformatics and QSAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity. acs.org

    Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. nih.gov For a class of compounds like polyphenolic acetophenones, cheminformatics tools can be used to analyze their structural diversity, physicochemical properties, and potential for biological activity. nih.gov

    QSAR modeling aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov For phenolic compounds, QSAR studies have often focused on their antioxidant activity. researchgate.netnih.govresearchgate.net These studies typically involve calculating a range of molecular descriptors, which are numerical representations of a molecule's properties.

    Key molecular descriptors used in QSAR studies of phenolic antioxidants include:

    Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges. nih.gov

    Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

    Physicochemical Descriptors: LogP (lipophilicity), molecular weight, and molar refractivity.

    A QSAR model for a series of tetrahydroxyphenyl ethanone (B97240) derivatives could help in predicting the antioxidant activity of new, unsynthesized compounds and in designing more potent analogs. The following table illustrates the types of descriptors that are often considered in such studies.

    Descriptor ClassExamplesRelevance to Biological Activity
    ElectronicHOMO/LUMO energies, Dipole Moment, Mulliken ChargesInfluences reactivity, polarity, and intermolecular interactions.
    StericMolecular Volume, Surface Area, Molar RefractivityAffects how the molecule fits into a receptor binding site.
    HydrophobicLogP, LogDGoverns membrane permeability and transport to the site of action.
    TopologicalWiener Index, Kier & Hall Connectivity IndicesDescribes molecular size, shape, and degree of branching.

    In silico Prediction of Molecular Descriptors

    Molecular descriptors are numerical values that characterize the properties of a molecule. They play a crucial role in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. These descriptors can be calculated using various computational software and are essential for predicting the behavior and biological effects of compounds.

    For this compound, a comprehensive search of chemical databases, including PubChem, did not yield a specific entry for this compound. As a result, validated and computationally derived molecular descriptors are not available. The requested descriptors include:

    XLogP3-AA: An estimate of the logarithm of the octanol/water partition coefficient, which is a measure of a compound's hydrophobicity.

    Complexity: A measure of the intricacy of the molecular structure.

    Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of drug transport properties.

    Rotatable Bond Count: The number of bonds that allow free rotation, influencing the molecule's conformational flexibility.

    Hydrogen Bond Counts: The number of hydrogen bond donors and acceptors, which are critical for molecular interactions and binding.

    Without a dedicated entry in public databases, a standardized and verifiable set of these descriptors for this compound cannot be provided at this time.

    Predictive Modeling for Biological Activities

    Predictive modeling uses computational algorithms to forecast the biological effects of a chemical compound. These models are built on existing data from experimental assays and are used to screen large libraries of compounds for potential therapeutic activities. This in silico approach can significantly accelerate the drug discovery process by identifying promising candidates for further experimental testing.

    A thorough review of scientific literature revealed no specific studies that have employed predictive modeling to assess the biological activities of this compound. Research in this area tends to focus on compounds with known biological activity or those belonging to a chemical series of particular interest. The absence of such studies for this specific tetrahydroxyphenyl ethanone derivative suggests that it has not yet been identified as a compound of significant interest for computational drug discovery efforts.

    Emerging Research Perspectives and Future Directions

    Development of Advanced Synthetic Methodologies

    Traditional synthesis of acetophenones often relies on methods like Friedel-Crafts acylation, which may involve harsh catalysts and solvents. studyraid.com The future of synthesizing 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone and its analogs lies in the adoption of greener, more efficient, and highly selective methodologies.

    Advanced techniques that represent promising future directions include:

    Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times, improve yields, and enhance reactivity, offering a quicker and more eco-friendly alternative to conventional heating. amazonaws.comnih.gov Microwave-assisted methods have been successfully applied to the synthesis of various heterocyclic and chalcone (B49325) derivatives, demonstrating their potential for producing libraries of this compound analogs for screening. researchgate.netnih.gov

    Green Chemistry Approaches: Future syntheses will likely incorporate environmentally benign solvents, catalysts, and reaction conditions. This includes the use of solid supports like graphite, which can reduce reaction times and simplify purification, as demonstrated in the synthesis of dihydropyrimidin-2(1H)-ones. nih.gov

    Enzymatic and Multi-Enzyme Biosynthesis: Biocatalysis offers a highly specific and environmentally friendly route to complex molecules. Multi-enzyme cascades, for instance, have been engineered for the production of other acetophenone (B1666503) derivatives, such as 3-Amino-2-hydroxy acetophenone. chemistryviews.org This approach avoids harsh chemicals and can lead to high yields under mild conditions. chemistryviews.org Research into identifying or engineering enzymes capable of regioselective hydroxylation or acylation of phenolic precursors could provide a sustainable pathway to this compound.

    Elucidation of Novel Biological Mechanisms and Targets

    Identifying the precise molecular targets and mechanisms of action for this compound is a critical frontier. While related polyhydroxylated acetophenones have shown activities like cytotoxicity and antimicrobial effects, the specific proteins and pathways they modulate are often not fully understood. nih.govkib.ac.cn

    Future research will focus on:

    Target Identification via Chemical Proteomics: This powerful approach uses the small molecule itself as a "bait" to isolate and identify its binding proteins from cell lysates. frontiersin.orgnih.gov By immobilizing this compound or a derivative on a solid support, researchers can perform affinity chromatography coupled with mass spectrometry to identify direct molecular targets, providing unbiased insight into its mechanism of action. frontiersin.org

    Pathway Analysis: Once a target is identified, subsequent studies can unravel the downstream effects on cellular signaling pathways. For example, if a kinase is identified as a target, further investigation would explore the phosphorylation cascade it regulates.

    Quorum Sensing Inhibition: Some phenolic compounds interfere with bacterial communication systems known as quorum sensing (QS). A study on 1-(4-Amino-2-hydroxyphenyl)ethanone demonstrated its ability to inhibit QS in Pseudomonas aeruginosa, suggesting a non-lethal approach to combating bacterial virulence. researchgate.net Future investigations could explore whether this compound shares this antivirulence mechanism.

    Exploration of Bioactive Derivatives

    The core structure of this compound is a versatile scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of derivatives are a cornerstone of medicinal chemistry, and this compound offers numerous possibilities. nih.gov

    Key classes of derivatives for future exploration include:

    Chalcones and Flavanones: These compounds, synthesized from acetophenones, are well-known for their broad spectrum of biological activities, including antitumor and antioxidant properties. mdpi.commdpi.com Creating chalcone derivatives of this compound could yield compounds with enhanced anticancer activity. mdpi.com

    Nitrogen-Containing Heterocycles: Incorporating the acetophenone moiety into heterocyclic systems like pyrazolines, pyridazines, or phthalazines can lead to novel compounds with significant antimicrobial and antitumor activities. researchgate.netnih.gov For example, dihydroxyacetophenone derivatives have shown powerful antibacterial activity against drug-resistant Pseudomonas aeruginosa. researchgate.netnih.gov

    Xanthone Derivatives: Xanthones are another class of compounds recognized for their antimicrobial potential. nih.gov Structural modifications of natural xanthones have led to derivatives with potent activity against multidrug-resistant bacteria by disrupting the cell wall and inhibiting DNA synthesis. nih.gov

    Hydrazones: The azomethine (-NH-N=CH-) pharmacophore present in hydrazone derivatives is associated with a wide range of biological activities, including anticancer and antioxidant effects. nih.gov

    Derivative ClassPotential Biological ActivityRationale / Example
    ChalconesAnticancer, Antioxidant, Anti-inflammatoryChalcones are known to interact with various proteins involved in proliferative processes, such as tubulin. mdpi.com
    PyrazolinesAnticancer, AntimicrobialPyrazoline derivatives have been implicated in the inhibition of key cancer-related enzymes like VEGFR-2 and EGFR. mdpi.com
    Diazines (Pyridazines, Phthalazines)Antimicrobial (especially against resistant strains), AntitumorDihydroxyacetophenone-diazine hybrids have shown potent activity against drug-resistant P. aeruginosa. researchgate.netnih.gov
    XanthonesBroad-spectrum AntimicrobialDerivatives can disrupt bacterial cell walls and inhibit essential enzymes like DNA gyrase. nih.gov
    HydrazonesAnticancer, Antioxidant, AntimicrobialThe azomethine pharmacophore is a key feature in many biologically active compounds. nih.gov

    Integration of Multi-Omics and High-Throughput Screening in Research

    To accelerate the discovery process, modern research is moving away from single-target approaches towards systems-level analyses. Integrating high-throughput screening (HTS) with multi-omics technologies (transcriptomics, proteomics, metabolomics) can provide a comprehensive understanding of the biological effects of this compound and its derivatives.

    High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against various biological assays. This can be used to quickly screen a library of this compound derivatives to identify initial "hits" with desired activities, such as enzyme inhibition or cytotoxicity against cancer cell lines.

    Transcriptomics (RNA-Seq): This technology analyzes the expression levels of all genes in a cell or tissue. By treating cells with this compound and performing transcriptomic analysis, researchers can identify which genes and cellular pathways are affected. researchgate.netnih.gov This can provide crucial clues about the compound's mechanism of action and potential therapeutic applications. nih.govresearchgate.net

    Proteomics: Proteomics complements transcriptomics by studying the entire set of proteins in a biological sample. metwarebio.com It can reveal changes in protein expression, post-translational modifications, and protein-protein interactions induced by the compound, offering a more direct view of its functional impact. mdpi.com

    Integrated Multi-Omics Analysis: The true power lies in combining these datasets. For example, an integrated analysis could reveal that the compound upregulates the transcription of a specific gene (transcriptomics) and also increases the abundance of the corresponding protein (proteomics), providing strong evidence for its mode of action.

    Computational Design of Novel Analogs with Tailored Properties

    In silico or computational methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties before they are ever synthesized in the lab. studyraid.com These approaches can save significant time and resources by prioritizing the most promising candidates.

    Future research on this compound will heavily leverage these computational tools:

    Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a protein target. researchgate.net Once potential targets for this compound are identified, docking can be used to predict its binding affinity and orientation. mdpi.comnih.gov This information can then guide the design of new analogs with modifications expected to improve binding and, therefore, potency.

    Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the key molecular features necessary for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions). slideshare.netbabrone.edu.inpatsnap.com By analyzing the structure of this compound and other active acetophenones, a pharmacophore model can be built and used to virtually screen large compound libraries for new molecules with a similar interaction profile. dovepress.comnih.gov

    ADMET Prediction: A significant cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or toxicity (ADMET). ijpsr.com In silico models can now predict these properties based on a molecule's structure. researchgate.netphcogj.comchemistryeverywhere.com Before synthesizing new derivatives, their ADMET profiles can be computationally assessed to filter out candidates likely to have poor drug-like properties. aip.org

    Computational MethodApplication in Research of this compound
    Molecular DockingPredicting binding modes and affinities to specific protein targets (e.g., enzymes, receptors) to guide the design of more potent analogs. mdpi.com
    Pharmacophore ModelingIdentifying essential structural features for bioactivity and using the model to virtually screen for novel, structurally diverse compounds with similar activity. nih.gov
    Quantitative Structure-Activity Relationship (QSAR)Developing mathematical models that correlate chemical structure with biological activity to predict the potency of unsynthesized analogs. chemistryeverywhere.com
    ADMET PredictionEvaluating the drug-likeness of designed analogs by predicting their absorption, distribution, metabolism, excretion, and toxicity profiles early in the design phase. aip.org
    Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the compound-protein complex over time to assess the stability of the binding interaction predicted by docking. nih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.